molecular formula C14H19FN4O2 B2458218 N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034501-27-2

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2458218
CAS No.: 2034501-27-2
M. Wt: 294.33
InChI Key: VLJMFTLBQSAELH-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound with the molecular formula C14H19FN4O2. It is characterized by the presence of a fluoropyrimidine moiety, a pyrrolidine ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to these targets, while the pyrrolidine ring and carboxamide group contribute to the compound’s overall stability and activity . The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
  • N-cyclopentyl-3-((5-bromopyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
  • N-cyclopentyl-3-((5-iodopyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Uniqueness

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s binding affinity to biological targets and improve its metabolic stability compared to its chloro, bromo, and iodo analogs .

Properties

IUPAC Name

N-cyclopentyl-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2/c15-10-7-16-13(17-8-10)21-12-5-6-19(9-12)14(20)18-11-3-1-2-4-11/h7-8,11-12H,1-6,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJMFTLBQSAELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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